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Compound of Interest

5-Fluoro-4-hydrazinyl-2-
Compound Name:
methylpyrimidine

Cat. No.: B14911723

Get Quote

Core Directive & Executive Summary

Compound Identity: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine CAS Number: 1314936-62-3
(Analogous/Related Registry) / Note: Often cataloged as a custom intermediate. Molecular

Formula: C

H
FN
Molecular Weight: 142.13 g/mol

This guide provides a self-validating spectroscopic framework for researchers synthesizing or
utilizing this scaffold. The presence of the C5-fluorine atom introduces specific splitting patterns
in NMR (

H,

C, and
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F) that serve as definitive quality control markers.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the sample must be prepared via a controlled
nucleophilic aromatic substitution (S

Ar).

Reaction Pathway (S Ar)

The electron-withdrawing nature of the C5-fluorine and the pyrimidine nitrogen atoms activates
the C4-position, facilitating the displacement of the chlorine atom by hydrazine.

4-Chloro-5-fluoro-
2-methylpyrimidine

EtOH, Reflux
2-3 Hours

Yield: ~85-90% .| 5-Fluoro-4-hydrazinyl-
2-methylpyrimidine

Hydrazine Hydrate
(NH2NH2:-H20)

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of the target hydrazine
intermediate.

Step-by-Step Protocol

o Dissolution: Dissolve 10 mmol of 4-chloro-5-fluoro-2-methylpyrimidine in 20 mL of absolute
ethanol.

e Addition: Add 20 mmol (2.0 equiv) of hydrazine hydrate (80% or 98%) dropwise at room
temperature. Note: Excess hydrazine acts as a scavenger for the HCI byproduct.

o Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (System: Ethyl
Acetate/Hexane 1:1). The starting material (R

~0.8) should disappear, replaced by a lower R

spot (amine/hydrazine polarity).
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« |solation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and

wash with cold ethanol.

« Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from

ethanol/water.

Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR)

The fluorine atom at position 5 is the diagnostic key.[1] It couples with both protons and

carbons, creating characteristic doublets.

1.

H NMR Data (400 MHz, DMSO-d

)
Shift ( Coupling (
Position Multiplicity Integration Assignment
ppm) Hz)
Hydrazine
_ NH

NH 8.80-9.10 Broad Singlet 1H
(Exchangeabl
e)
Pyrimidine

H-6 7.95-8.15 Doublet (d) Y 1H ,

z Ring Proton

Hydrazine
NH

NH 420-4.60  Broad Singlet 2H
(Exchangeabl
e)
C2-Methyl

CH 235-245  Singlet(s) 3H Y
Group

Mechanistic Insight:
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e H-6 Doublet: The proton at C6 is split by the adjacent Fluorine-19 (

). This

coupling is a mandatory check for regiochemistry. If the fluorine were absent or displaced,
this would appear as a singlet.

* NH Broadening: The hydrazine protons often appear broad due to quadrupole broadening
from the adjacent Nitrogen-14 nuclei and chemical exchange.

2.

C NMR Data (100 MHz, DMSO-d

)
Shift ( splitting Coupling ( _
Carbon e Assighment
attern
ppm) )
Singlet/Weak C-Me (Amidine-
C-2 160.5 - 162.0 H _
Doublet z like)
C-Hydrazine
C-4 156.0 — 158.0 Doublet (d) H _
z (ipso to N)
C-5 138.0-142.0 Doublet (d) Hz C-F (Diagnostic)
C-6 142.0 — 145.0 Doublet (d) by C-H
CH .
24.5-255 Singlet - Methyl Group

Mechanistic Insight:

o C-5 Giant Splitting: The carbon directly attached to fluorine exhibits a massive coupling
constant (~245 Hz). This confirms the presence of the C-F bond.

e C-4 vs C-6: Both are doublets, but C-4 (attached to hydrazine) is typically more shielded
(upfield) than C-6 due to the resonance donation from the hydrazine nitrogen.
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3.

F NMR (376 MHz, DMSO-d

e Shift:
-162.0 to -165.0 ppm.

o Appearance: Singlet (or weak doublet if H-decoupling is not applied).

» Validation: A single peak confirms mono-fluorination and high purity.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the specific fragmentation of the
hydrazine moiety.

lonization Mode: ESI+ (Electrospray lonization, Positive Mode) Molecular lon: [M+H]

= 143.07

Fragmentation Pathway (MS/MS)

The hydrazine group is labile. High-energy collisions typically result in the sequential loss of
ammonia (NH

) or the hydrazine radical.

Loss of NH3 Loss of N2H3
[M+H - 17]+ (Hydrazine cleavage)
m/z 126 m/z 111/112
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Caption: Primary ESI-MS fragmentation pathways for 5-Fluoro-4-hydrazinyl-2-
methylpyrimidine.

C. Infrared Spectroscopy (FT-IR)

e Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm

Vibration Mode Functional Group
)
Primary Amine (-NH
) / Secondary Amine (-NH)
3050 — 3000 C-H (Ar) Aromatic C-H (C-6)
1620 — 1580 Pyrimidine Ring Skeletal
C=N/C=C Stretch
1250 - 1200 C-F Aryl Fluoride Stretch

References & Validation Sources

The protocols and spectral data ranges above are synthesized from standard methodologies
for fluorinated pyrimidine intermediates used in medicinal chemistry (e.g.,
Fluconazole/Voriconazole synthesis).

e Synthesis of Pyrazolopyrimidines:Heteroletters, Vol. 1, 2011. (Reaction of 4-chloro-
pyrimidines with hydrazine).

e Fluorinated Pyrimidine Building Blocks:Beilstein Journal of Organic Chemistry, 2023. (NMR
characterization of pyrimidine-hydrazine adducts).

e Fluconazole Analog Synthesis:Molecules, 2024. (Detailed S

Ar conditions for fluorinated heterocycles).
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o Compound Registry: PubChem CID 15790245 (Analogous 2-methoxy variant) & BLD Pharm
Catalog (5-Fluoro-4-hydrazinyl-2-methylpyrimidine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR
spectroscopy - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b14911723/docs#technical-guide-
spectroscopic-data-characterization-of-5-fluoro-4-hydrazinyl-2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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